molecular formula C27H23ClN2O B2795052 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime CAS No. 339105-92-9

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime

Cat. No. B2795052
CAS RN: 339105-92-9
M. Wt: 426.94
InChI Key: VPHKHSLXZZPMAW-GNVQSUKOSA-N
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Description

“1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one” is a molecule with the molecular formula C20H17NO . It is a derivative of 1,5,6,7-tetrahydro-4H-indol-4-ones (pyrrolocyclohexanones), which are important structure motifs in medicinal chemistry as indole mimetics containing a significant amount of sp3-hybridized carbon atoms . The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .


Synthesis Analysis

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives is usually achieved through multicomponent reactions . Three main synthetic approaches are considered: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents . The latter domino reaction runs under microwave irradiation and leads to the functionalization of position 7 of the indole ring system .


Molecular Structure Analysis

The molecular structure of “1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one” consists of a bicyclic core constructed through the annulation of a five-membered ring to the cyclohexane fragment . The introduction of a substituent at position 7 of the bicycle is of particular interest, which proceeds as a tandem reaction during the formation of the pyrrole ring .


Chemical Reactions Analysis

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4H-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures . Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions .

Mechanism of Action

While the specific mechanism of action for “1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime” is not mentioned in the sources, it’s worth noting that tetrahydroindole derivatives are known to be used in drugs for the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .

Future Directions

The synthesis of 1,5,6,7-tetrahydro-4H-indol-4-one derivatives attracts the attention of scientists working in the field of organic and medicinal chemistry due to their diverse biological activity and use in drug development and natural products chemistry . Future research may focus on developing more efficient synthetic methods and exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

(Z)-N-[(3-chlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O/c28-22-12-7-9-20(17-22)19-31-29-25-15-8-16-26-24(25)18-27(21-10-3-1-4-11-21)30(26)23-13-5-2-6-14-23/h1-7,9-14,17-18H,8,15-16,19H2/b29-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKHSLXZZPMAW-GNVQSUKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC(=CC=C5)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=CC(=CC=C5)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(3-chlorobenzyl)oxime

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